3',5'-cyclic AMP(1-)
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Overview
Description
3',5'-cyclic AMP(1-) is an organophosphate oxoanion that is the conjugate base of 3',5'-cyclic AMP arising from deprotonation of the free phosphate OH group; major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 3',5'-cyclic AMP.
An adenine nucleotide containing one phosphate group which is esterified to both the 3'- and 5'-positions of the sugar moiety. It is a second messenger and a key intracellular regulator, functioning as a mediator of activity for a number of hormones, including epinephrine, glucagon, and ACTH.
Scientific Research Applications
Regulation in Glycogen Metabolism
Research indicates that 3',5'-cyclic AMP plays a significant role in the regulation of glycogen metabolism in the cerebral cortex. The conversion of inactive to active forms of glycogen phosphorylase and glycogen synthase, enzymes crucial for glycogen metabolism, correlates with changes in cyclic AMP concentrations. This relationship has been observed in conditions like hypothermia, where cyclic AMP concentrations decrease, affecting the metabolic rate and the interconversion of these enzymes (Lust & Passonneau, 1976).
Hormonal Mediation and Metabolic Responses
3',5'-cyclic AMP is involved in mediating various hormonal actions. It has been shown to induce hyperglycemia and influence steroidogenesis in humans. The substance has a biphasic response in plasma non-esterified fatty acid concentrations, indicating its role in diverse metabolic processes. These findings suggest 3',5'-cyclic AMP as a mediator for a variety of hormonal actions, supporting its role in biochemical pathways (Levine, 1968).
Influence on Parathyroid Hormone Action
Studies on dibutyryl cyclic adenosine 3',5'-monophosphate's effects on calcium and phosphate metabolism have provided insights into the potential role of 3',5'-AMP in parathyroid hormone action. The research indicates that dibutyryl cyclic 3',5' AMP can produce effects similar to parathyroid hormone, suggesting that 3',5' AMP may act as an intermediate in the mechanism of parathyroid hormone action, although some differences in the effects between the two have been noted (Rasmussen, Pechet, & Fast, 1968).
Properties
Molecular Formula |
C10H11N5O6P- |
---|---|
Molecular Weight |
328.2 g/mol |
IUPAC Name |
(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13)/p-1/t4-,6-,7-,10-/m1/s1 |
InChI Key |
IVOMOUWHDPKRLL-KQYNXXCUSA-M |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)[O-] |
SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)[O-] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)[O-] |
Synonyms |
3',5'-Monophosphate, Adenosine Cyclic Adenosine Cyclic 3',5' Monophosphate Adenosine Cyclic 3',5'-Monophosphate Adenosine Cyclic 3,5 Monophosphate Adenosine Cyclic Monophosphate Adenosine Cyclic-3',5'-Monophosphate AMP, Cyclic Cyclic 3',5'-Monophosphate, Adenosine Cyclic AMP Cyclic AMP, (R)-Isomer Cyclic AMP, Disodium Salt Cyclic AMP, Monoammonium Salt Cyclic AMP, Monopotassium Salt Cyclic AMP, Monosodium Salt Cyclic AMP, Sodium Salt Cyclic Monophosphate, Adenosine Cyclic-3',5'-Monophosphate, Adenosine Monophosphate, Adenosine Cyclic |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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